Tetranor-PGEM-d6
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Overview
Description
- Tetranor-PGEM-d6 is the deuterium-labeled form of tetranor-PGEM, which is a major urinary metabolite of prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2).
- It serves as a urinary marker for PGE2 biosynthesis and is used to monitor metabolism after PGE1 infusion or injection in pharmaceutical applications .
- The compound’s chemical structure includes six deuterium atoms at positions 13, 13’, 14, 14’, 15, and 15’ .
Mechanism of Action
Target of Action
Tetranor-Prostaglandin E metabolite-d6, also known as Tetranor-PGEM-d6, is primarily used as an internal standard for the quantification of tetranor-PGEM . Tetranor-PGEM is the major urinary metabolite of Prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes .
Mode of Action
This compound, being a deuterated form of tetranor-PGEM, shares a similar mode of action with its non-deuterated counterpart . It is used to monitor the metabolism of PGE1 and PGE2 after their infusion or injection as pharmaceuticals . The presence of deuterium atoms in this compound can potentially affect the pharmacokinetic and metabolic profiles of the compound .
Biochemical Pathways
This compound is involved in the Cyclooxygenase Pathway , which is a part of the larger arachidonic acid metabolism. This pathway is responsible for the production of prostaglandins, including PGE2 . The metabolite levels of PGE2, such as this compound, can provide insights into the activity of this pathway .
Pharmacokinetics
It is primarily detected in urine, indicating renal excretion .
Result of Action
The presence of this compound in urine is used as a marker of PGE2 biosynthesis . Elevated levels of this compound in urine are associated with certain health conditions. For instance, urine levels of this compound are increased in patients with diabetic nephropathy . Additionally, higher urine levels are also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² .
Biochemical Analysis
Biochemical Properties
Tetranor-PGEM-d6, like its non-deuterated counterpart, is involved in the biochemical reactions related to the metabolism of prostaglandins It interacts with various enzymes and proteins involved in these pathways
Cellular Effects
This compound is primarily used as an internal standard in research and does not have known direct effects on cells . Tetranor-PGEM, the compound it represents, has been associated with various cellular processes. For instance, urine levels of Tetranor-PGEM are increased in patients with diabetic nephropathy .
Temporal Effects in Laboratory Settings
It is known to be stable with a shelf life of at least 6 months when stored at -80°C .
Dosage Effects in Animal Models
There is currently no available data on the effects of this compound dosage in animal models, as it is primarily used as an internal standard for research purposes .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of prostaglandins
Preparation Methods
- Tetranor-PGEM-d6 can be synthesized through deuterium labeling of tetranor-PGEM.
- Specific synthetic routes and reaction conditions are not widely documented, but deuterium substitution can be achieved using deuterated reagents or precursors.
Chemical Reactions Analysis
- Tetranor-PGEM-d6 likely undergoes similar reactions as its non-deuterated counterpart.
- Common reactions include oxidation, reduction, and substitution.
- Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents) may be involved.
- Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- Tetranor-PGEM-d6 is valuable in research related to PGE2 metabolism, inflammation, and renal function.
- It aids in quantifying tetranor-PGEM levels in urine samples, especially in patients with conditions like diabetic nephropathy .
- Researchers study its pharmacokinetics and potential effects on drug metabolism .
Comparison with Similar Compounds
- Tetranor-PGEM-d6’s uniqueness lies in its deuterium labeling, which allows for precise quantification.
- Similar compounds include tetranor-PGEM (non-deuterated) and other prostaglandin metabolites.
Properties
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZCYLYLVCSNH-VFBFAAMGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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